tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate
Description
tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate (Molecular Formula: C₁₀H₁₈F₂N₂O₂) is a carbamate-protected amine featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a tert-butyloxycarbonyl (Boc) group attached via a methylene linker . Its SMILES notation, CC(C)(C)OC(=O)NCC1CNCC1(F)F, highlights the difluoropyrrolidine core, which confers unique electronic and steric properties. The fluorine atoms enhance metabolic stability by resisting oxidative metabolism, while the Boc group serves as a protective moiety during synthetic workflows . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors where fluorinated heterocycles improve binding affinity and pharmacokinetics .
Properties
IUPAC Name |
tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7-4-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXWTOVPQDSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- The compound is primarily investigated as a potential drug candidate due to its ability to modulate biological pathways. Its structural similarity to other known pharmacological agents makes it a subject of interest in drug design.
- Research indicates that the difluoropyrrolidine structure can enhance metabolic stability and bioavailability, making it suitable for oral administration .
-
Neuropharmacology
- Studies have shown that compounds with similar structures exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases. The fluorinated pyrrolidine component is believed to interact with neurotransmitter systems, potentially influencing mood and cognitive function .
- Ongoing research aims to evaluate the efficacy of this compound in models of depression and anxiety disorders.
-
Anticancer Research
- Preliminary investigations suggest that this compound may exhibit anticancer properties. Its mechanism of action appears to involve the inhibition of specific signaling pathways crucial for tumor growth .
- Case studies are being conducted to assess its effectiveness against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit cell proliferation.
Toxicology and Safety Profile
Understanding the safety profile of this compound is essential for its application in research and potential therapeutic use:
- Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation. These safety concerns necessitate careful handling in laboratory settings .
- Regulatory Status : As a chemical intended for research purposes, it is not approved for medical use without extensive clinical trials.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Methyl Groups
Compound 1 : tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate (C₁₀H₁₈F₂N₂O₂)
Compound 2 : tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate (C₁₂H₂₄N₂O₂; CAS: 869292-47-7)
| Property | Compound 1 (Difluoro) | Compound 2 (Dimethyl) |
|---|---|---|
| Polarity | Higher (electronegative F) | Lower (electron-donating CH₃) |
| Lipophilicity (logP) | Moderate (balance of F and Boc) | Higher (hydrophobic CH₃) |
| Metabolic Stability | Enhanced (C-F bonds resistant) | Reduced (C-H bonds susceptible) |
| Synthetic Accessibility | Requires fluorination reagents | Simpler alkylation routes |
The difluoro derivative exhibits superior metabolic stability and polarity, making it preferable in drug candidates targeting polar active sites. In contrast, the dimethyl analog’s increased lipophilicity may improve membrane permeability but at the cost of faster hepatic clearance .
Stereochemical Variations
Compound 3 : (R)-tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate (C₉H₁₆F₂N₂O₂; CAS: 2199214-47-4)
While structurally similar to Compound 1, Compound 3 lacks the methylene linker and features an (R)-configured pyrrolidine. Stereochemistry also critically influences biological activity; for instance, (R)-enantiomers may exhibit higher target affinity in chiral environments, as seen in protease inhibitors .
Hydroxy-Substituted Carbamates
Compound 4: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (C₁₁H₂₁NO₃; CAS: 154737-89-0) Compound 5: tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (C₁₁H₂₂N₂O₃; CAS: 1549812-73-8)
| Property | Compound 1 (Difluoro) | Compounds 4–5 (Hydroxy) |
|---|---|---|
| Hydrogen Bonding | Limited (F lacks H-bond donors) | Strong (OH acts as H-bond donor) |
| Solubility | Moderate | Higher (due to polar OH) |
| Synthetic Utility | Intermediate for fluorinated drugs | Precursors for hydroxylated APIs |
Hydroxy-substituted analogs prioritize solubility and hydrogen-bonding interactions, making them suitable for hydrophilic targets. However, their increased polarity may limit blood-brain barrier penetration compared to Compound 1 .
Brominated and Complex Heterocycles
Compound 6: tert-butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate (C₂₃H₂₅BrN₃O₃; CAS: N/A)
| Property | Compound 1 (Difluoro) | Compound 6 (Bromo-quinoline) |
|---|---|---|
| Molecular Weight | 248.26 g/mol | 487.37 g/mol |
| Pharmacokinetics | Favorable metabolic stability | Potential toxicity (Br) |
| Applications | Intermediate for small molecules | Topoisomerase inhibitors |
Biological Activity
Tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate, a compound with the CAS number 135632-53-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Boiling Point | Not available |
| InChI Key | VHYXAWLOJGIJPC-UHFFFAOYSA-N |
| Number of Heavy Atoms | 15 |
| Fraction Csp³ | 0.91 |
Research indicates that this compound may exhibit multiple mechanisms of action, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing the aggregation of amyloid-beta peptides (Aβ) and promoting neuronal survival .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : The compound has been screened against a variety of Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium), with effective concentrations ranging from 0.78 to 3.125 μg/mL .
- Neuroprotective Effects : In vitro studies have indicated that this compound can protect astrocytes from Aβ-induced cell death by reducing inflammatory markers such as TNF-α .
- Inhibition of Amyloidogenesis : The compound exhibited an impressive ability to inhibit Aβ aggregation, achieving up to 85% inhibition at a concentration of 100 μM in laboratory settings .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Alzheimer’s Disease Models : In a study involving scopolamine-induced AD models in rats, the compound was assessed for its ability to prevent cognitive decline. Although it showed moderate protective effects in vitro, the in vivo results were less conclusive due to challenges related to bioavailability in the brain .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound demonstrated its effectiveness against biofilm-forming strains of S. aureus and S. epidermidis, highlighting its potential as a therapeutic agent for treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
